DPP-4 Inhibitory Activity: CD1790 Is Pharmacologically Inactive vs. Parent Linagliptin (IC₅₀ ~1 nM)
The parent compound linagliptin potently inhibits human recombinant DPP-4 with an IC₅₀ of 1–1.6 nM . In contrast, its major metabolite CD1790 has been conclusively established as pharmacologically inactive, demonstrating no meaningful DPP-4 inhibition [1]. This inactivity is a critical differentiator when selecting a reference standard for quantifying total drug-related exposure in bioequivalence studies, as CD1790 contributes to systemic exposure without contributing to the pharmacological effect.
| Evidence Dimension | DPP-4 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Inactive (no measurable DPP-4 inhibition) |
| Comparator Or Baseline | Linagliptin: IC₅₀ = 1 nM (human DPP-4); 1.6 nM (human recombinant DPP-4) |
| Quantified Difference | Inactive vs. low-nanomolar potency |
| Conditions | Cell-free enzyme assay; human recombinant DPP-4 |
Why This Matters
Procurement of a CD1790 reference standard is essential for accurately quantifying the inactive metabolite fraction in pharmacokinetic and bioequivalence studies, where regulatory agencies require demonstration that the metabolite does not contribute to therapeutic effect.
- [1] Neumiller JJ. Diabetes Metab Syndr Obes. 2012;5:295-302. 'The main metabolite of linagliptin (CD1790)... is pharmacologically inactive.' View Source
